molecular formula C11H10Cl2O B8358411 4-(2,4-Dichlorophenyl)pent-4-enal

4-(2,4-Dichlorophenyl)pent-4-enal

Cat. No.: B8358411
M. Wt: 229.10 g/mol
InChI Key: INBDGTLLLZQWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dichlorophenyl)pent-4-enal is an organic compound characterized by a pent-4-enal backbone substituted with a 2,4-dichlorophenyl group.

Properties

Molecular Formula

C11H10Cl2O

Molecular Weight

229.10 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)pent-4-enal

InChI

InChI=1S/C11H10Cl2O/c1-8(3-2-6-14)10-5-4-9(12)7-11(10)13/h4-7H,1-3H2

InChI Key

INBDGTLLLZQWBK-UHFFFAOYSA-N

Canonical SMILES

C=C(CCC=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Functional Groups Key Properties/Findings Source
4-(2,4-Dichlorophenyl)pent-4-enal C₁₁H₁₀Cl₂O Aldehyde, Dichlorophenyl Hypothetical: High electrophilicity due to aldehyde; Cl substituents enhance lipophilicity. N/A
(2Z)-4-Methyl-2-phenyl-2-pentenal C₁₂H₁₄O Aldehyde, Phenyl, Methyl Z-configuration stabilizes via conjugation; used in flavor/fragrance synthesis.
4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine C₁₀H₈Cl₂N₂S Thiazole, Dichlorophenyl, Amine Building block in agrochemicals; CAS 188120-61-6. Enhanced stability from thiazole ring.
(2,4-Dichlorophenyl)-2,4-dichlorobenzoate C₁₃H₆Cl₄O₂ Ester, Dichlorophenyl, Benzoate Isolated from fungi (Aspergillus sp.); antioxidant activity linked to Cl substitution.
Key Observations:

Aldehyde Reactivity : Compared to (2Z)-4-methyl-2-phenyl-2-pentenal , the dichlorophenyl group in the target compound likely reduces electron density at the aldehyde, increasing susceptibility to nucleophilic attack.

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